molecular formula C10H9Cl2NO4 B050135 Dimethyl 2-amino-3,5-dichloroterephthalate CAS No. 1258298-04-2

Dimethyl 2-amino-3,5-dichloroterephthalate

Cat. No.: B050135
CAS No.: 1258298-04-2
M. Wt: 278.09 g/mol
InChI Key: ANFVZNWTMDRLDC-UHFFFAOYSA-N
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Description

Dimethyl 2-amino-3,5-dichloroterephthalate is a chemical compound with the molecular formula C10H9Cl2NO4 and a molecular weight of 278.09 g/mol. It is a derivative of terephthalic acid, characterized by the presence of two chlorine atoms and an amino group on the benzene ring, along with two ester groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-amino-3,5-dichloroterephthalate can be synthesized through various methods. One common synthetic route involves the reaction of dimethyl terephthalate with chlorinating agents to introduce chlorine atoms at the 3 and 5 positions. Subsequently, an amino group is introduced through nucleophilic substitution reactions. For instance, a solution of this compound in tetrahydrofuran (THF) can be reacted with isoamylnitrite under reflux conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-amino-3,5-dichloroterephthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkoxides are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various substituted terephthalates.

Scientific Research Applications

Dimethyl 2-amino-3,5-dichloroterephthalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2-amino-3,5-dichloroterephthalate involves its interaction with specific molecular targets and pathways. The amino and ester groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-amino-terephthalate: Lacks the chlorine atoms, resulting in different chemical reactivity and properties.

    Dimethyl 2,5-dichloroterephthalate: Lacks the amino group, affecting its biological activity and chemical behavior.

    Dimethyl 2,3-dichloroterephthalate: Chlorine atoms are positioned differently, leading to variations in reactivity and applications.

Uniqueness

Dimethyl 2-amino-3,5-dichloroterephthalate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

dimethyl 2-amino-3,5-dichlorobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO4/c1-16-9(14)4-3-5(11)6(10(15)17-2)7(12)8(4)13/h3H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFVZNWTMDRLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1N)Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of dimethyl 2-aminoterephthalate (500 g, 2.39 mol) in CCl4 (4 L) at 60° C. was slowly added NCS (957 g, 7.17 mol). The reaction mixture was heated at 80° C. for 16 hours, cooled to room temperature and filtered. The solid was washed with dichloromethane (2×500 mL) and the combined organic solution was washed with 1 N NaOH (2×3 L), water (3 L) and brine (1 L). The mixture was dried over Na2SO4, and concentrated under reduced pressure to afford dimethyl 2-amino-3,5-dichloroterephthalate (645 g, yield: 97%) as a red oil. 1H NMR (400 MHz, DMSO-d6) δ 3.81 (s, 3H), 3.87 (s, 3H), 7.04 (s, 2H), 7.77 (s, 1H). LCMS (ESI) m/z: 210.0 [M+H+].
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
957 g
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
reactant
Reaction Step Three

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